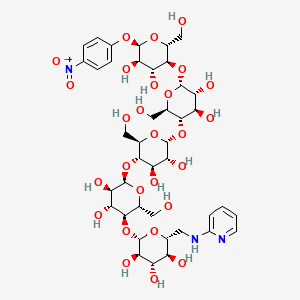

4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

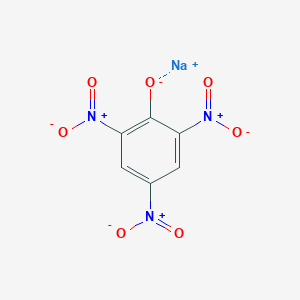

Nitrophenyl glycosides are a group of chemical compounds widely studied for their diverse applications in biochemistry and organic synthesis. They serve as substrates in enzymatic reactions, making them crucial for understanding enzyme specificity and mechanism. The introduction of a nitrophenyl moiety into glycosides significantly impacts their chemical and physical properties, facilitating their use in various analytical and synthetic methodologies.

Synthesis Analysis

Synthesis of nitrophenyl glycosides involves glycosylation reactions where a nitrophenyl aglycone is coupled with a sugar moiety. For example, Hakamata et al. (1999) detailed the preparation of 3- and 6-monodeoxy derivatives of ρ-nitrophenyl α-D-glucopyranoside from methyl α-D-glucopyranoside, preserving the 4C1 chair conformations in D2O, as evidenced by 1H-NMR studies (Hakamata, Nishio, & Oku, 1999). This process highlights the importance of protecting group strategies and stereochemical control in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of nitrophenyl glycosides, including their stereochemistry and conformation, is crucial for their reactivity and interaction with enzymes. Abboud et al. (1997) determined the crystal structure of p-nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, revealing a 3C5 chair conformation with all substituents in equatorial positions, which significantly influences its chemical behavior (Abboud, Toporek, & Horenstein, 1997).

Chemical Reactions and Properties

Nitrophenyl glycosides undergo various chemical reactions, reflecting their utility in synthetic chemistry and biochemistry. Their reactivity includes glycosylation reactions, enzymatic hydrolysis, and modifications of the aglycone or sugar moiety. The specificity of rice α-glucosidase towards the deoxy derivatives of ρ-nitrophenyl α-D-glucopyranoside underscores the influence of the nitrophenyl group on the glycoside's biochemical properties (Hakamata et al., 1999).

Applications De Recherche Scientifique

Research Applications of Related Compounds

1. Biomarker Studies in Tobacco Research and Cancer Measurement of human urinary carcinogen metabolites, including nitrosamines and their metabolites, offers critical insights into the exposure and metabolic processing of tobacco-related carcinogens. Such studies are fundamental in understanding the links between tobacco use and cancer development, with specific biomarkers providing information on carcinogen dose and exposure delineation. This research field employs a variety of analytical methods to quantify these metabolites, illustrating the potential application areas for related glucopyranoside compounds in biomarker identification and quantification (Hecht, 2002).

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-[(pyridin-2-ylamino)methyl]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H59N3O27/c45-10-17-33(24(51)29(56)37(64-17)62-15-6-4-14(5-7-15)44(60)61)69-39-31(58)26(53)35(19(12-47)66-39)71-41-32(59)27(54)36(20(13-48)67-41)70-40-30(57)25(52)34(18(11-46)65-40)68-38-28(55)23(50)22(49)16(63-38)9-43-21-3-1-2-8-42-21/h1-8,16-20,22-41,45-59H,9-13H2,(H,42,43)/t16-,17-,18-,19-,20-,22-,23+,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37+,38+,39-,40-,41-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPQWCDFBKIWRM-DFIMOFOPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=CC=C(C=C7)[N+](=O)[O-])CO)CO)CO)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)NC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)OC7=CC=C(C=C7)[N+](=O)[O-])CO)CO)CO)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H59N3O27 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1025.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1205710.png)

![2-[(1R,3S,4S)-1-Benzyl-4-[N-(benzyloxycarbonyl)-L-valyl]amino-3-phenylpentyl]-4(5)-(2-methylpropionyl)imidazole](/img/structure/B1205714.png)

![N(2)-(2,4-dichlorophenyl)-N-(7-{[(2,4-dichlorophenyl)amino]sulfonyl}-1-oxo-1,2-dihydronaphthalen-2-yl)glycinamide](/img/structure/B1205721.png)